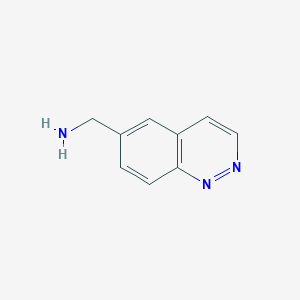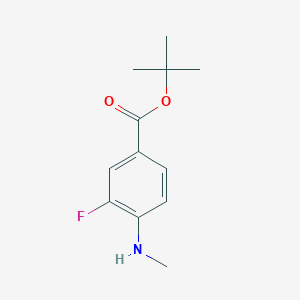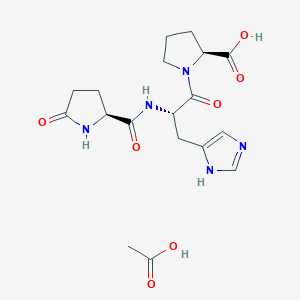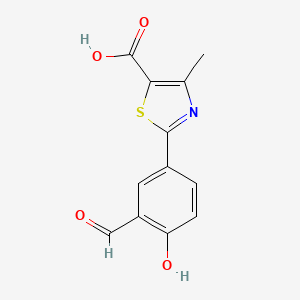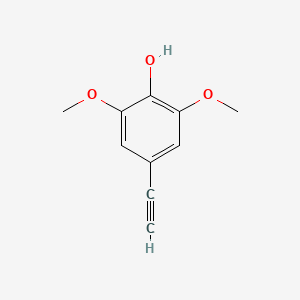![molecular formula C31H21ClN2O5 B13140013 2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .
Applications De Recherche Scientifique
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and materials.
Mécanisme D'action
The mechanism of action of 2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interfere with cell signaling pathways, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: These compounds share a similar quinoline nucleus and exhibit various biological activities, such as antimalarial and antimicrobial effects.
Spiro Compounds: These compounds feature a spiro structure and are known for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
2’-Chloro-3’,6’-dihydroxy-5’-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its combination of a quinoline nucleus and a spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C31H21ClN2O5 |
|---|---|
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
2'-chloro-3',6'-dihydroxy-5'-[[(2-methylquinolin-8-yl)amino]methyl]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(28(17)34-16)33-15-19-25(35)12-11-21-29(19)38-27-14-26(36)23(32)13-22(27)31(21)20-7-3-2-6-18(20)30(37)39-31/h2-14,33,35-36H,15H2,1H3 |
Clé InChI |
GGBQDAHYUITTOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=C(C=C5C46C7=CC=CC=C7C(=O)O6)Cl)O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


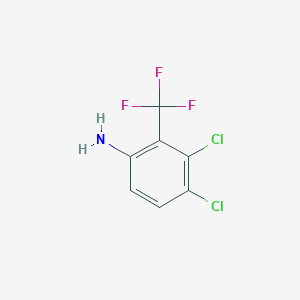
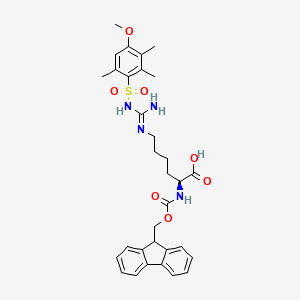


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)

